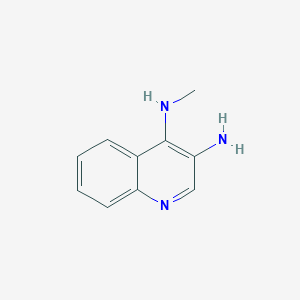

3-Amino-4-(methylamino)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-N-methylquinoline-3,4-diamine |

InChI |

InChI=1S/C10H11N3/c1-12-10-7-4-2-3-5-9(7)13-6-8(10)11/h2-6H,11H2,1H3,(H,12,13) |

InChI Key |

OGAYBYZECXWINC-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=NC2=CC=CC=C21)N |

Origin of Product |

United States |

Spectroscopic Characterization Techniques in Structural Elucidation of 3 Amino 4 Methylamino Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Applications in Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule based on their distinct chemical environments. For 3-Amino-4-(methylamino)quinoline, the ¹H NMR spectrum would display several key signals corresponding to the aromatic protons of the quinoline (B57606) ring, the protons of the two different amine groups, and the protons of the methyl group.

The quinoline ring system itself presents a unique set of signals for its six aromatic protons (H-2, H-5, H-6, H-7, and H-8). Due to the electron-donating nature of the amino groups at positions C3 and C4, these aromatic protons would experience varied shielding effects. The proton at the C2 position is expected to appear as a distinct singlet in the downfield region of the aromatic spectrum. The protons on the benzo-fused ring (H5, H6, H7, H8) would appear as a complex pattern of doublets and triplets.

The protons attached to nitrogen atoms—the primary amine (-NH₂) at C3 and the secondary amine (-NH) at C4—would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. The three protons of the N-methyl (-CH₃) group would give rise to a sharp singlet, likely shifted downfield due to the adjacent nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Quinoline H-2 | 8.5 - 8.7 | Singlet |

| Quinoline H-5, H-8 | 7.8 - 8.2 | Doublet |

| Quinoline H-6, H-7 | 7.3 - 7.7 | Multiplet (Triplet/Doublet of Doublets) |

| C3-NH₂ | 4.5 - 5.5 (broad) | Singlet |

| C4-NH | 5.0 - 6.0 (broad) | Singlet |

Note: Predicted values are based on general chemical shift theory and data for analogous compounds such as 3-aminoquinoline (B160951) and N-methyl anilines. Actual experimental values may vary.

¹³C NMR for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. A decoupled ¹³C NMR spectrum for this compound would show a distinct signal for each magnetically non-equivalent carbon atom. The molecule has 10 carbon atoms in the quinoline ring system and one in the methyl group, for a total of 11 expected signals, assuming no accidental overlap.

The chemical shifts of the carbon atoms in the quinoline ring are influenced by the attached amino groups and the ring nitrogen. The carbons directly bonded to the amino groups (C3 and C4) would be significantly shielded compared to their positions in unsubstituted quinoline. Quaternary carbons (C4a and C8a) often show weaker signals. chemicalbook.com The N-methyl carbon would appear as a single peak in the upfield (aliphatic) region of the spectrum. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-C H₃ | 30 - 35 |

| Quinoline C -H | 115 - 130 |

| Quinoline C -N | 135 - 150 |

Note: Predicted values are based on general chemical shift theory and data for analogous compounds like 3-aminoquinoline. chemicalbook.com Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. purdue.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. purdue.edu For this compound, COSY would show correlations between adjacent protons on the benzenoid ring (e.g., between H-5 and H-6, H-6 and H-7, H-7 and H-8), which is critical for assigning these specific aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). purdue.edu This would definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H-2 to C-2) and the N-methyl proton signal to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically two or three bonds, ¹H-¹³C). purdue.edu This is arguably the most powerful experiment for piecing together the molecular framework. Key expected correlations would include the N-methyl protons showing a cross-peak to C-4, and the amine protons showing correlations to C-3 and C-4, thus confirming the positions of the substituents on the quinoline ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the molecule's fragmentation pattern. For this compound (C₁₀H₁₁N₃), the calculated molecular weight is approximately 173.22 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

In a typical electron ionization (EI) mass spectrum, the parent molecule would be observed as the molecular ion (M⁺•) peak. The subsequent fragmentation would provide clues to the structure. Common fragmentation pathways for quinoline derivatives include the loss of HCN from the heterocyclic ring. researchgate.net Other expected fragmentations for this specific molecule would involve the cleavage of the substituents, such as:

Loss of a methyl radical (•CH₃) from the molecular ion.

Loss of an amino group (•NH₂).

Cleavage of the C-N bonds associated with the substituents.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Identity of Fragment |

|---|---|

| 173 | [M]⁺• (Molecular Ion) |

| 158 | [M - CH₃]⁺ |

| 146 | [M - HCN]⁺• |

| 143 | [M - NH₂ - H]⁺ |

Note: Fragmentation is complex and these represent plausible pathways. The relative abundance of each fragment would depend on the ionization conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The most prominent features would be the N-H stretching vibrations from the two amine groups, expected in the region of 3300-3500 cm⁻¹. A primary amine (-NH₂) typically shows two bands (symmetric and asymmetric stretching), while a secondary amine (-NH) shows a single, often sharper, band. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The spectrum would also contain characteristic C=C and C=N stretching vibrations from the quinoline aromatic system in the 1500-1620 cm⁻¹ region, and N-H bending vibrations around 1600 cm⁻¹.

Table 4: Predicted Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | ~3450 and ~3350 (two bands) |

| N-H Stretch | Secondary Amine (-NH) | ~3300 - 3400 (one band) |

| C-H Stretch | Aromatic (sp²) | 3000 - 3100 |

| C-H Stretch | Aliphatic (sp³) | 2850 - 2960 |

| N-H Bend | Primary Amine | 1590 - 1650 |

Note: Predictions are based on standard functional group absorption ranges. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophore system. The quinoline ring is an extended aromatic chromophore that absorbs strongly in the UV region. The absorption spectrum is characterized by π → π* transitions.

The presence of two electron-donating amino groups (auxochromes) at the C3 and C4 positions is expected to cause a significant bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted quinoline. researchgate.net This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atoms. The spectrum would likely show multiple absorption maxima (λ_max), reflecting the complex electronic structure of the substituted quinoline system. The exact positions of these maxima are sensitive to the solvent used.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Chromophore | Predicted λ_max (nm) |

|---|---|---|

| π → π* | Substituted Quinoline Ring | 250 - 280 |

Note: Predictions are based on the known effects of auxochromic groups on the quinoline chromophore. researchgate.net Actual experimental values will depend on the solvent.

X-ray Diffraction (XRD) and Single Crystal X-ray Structure Analysis for Definitive Structural Determination

To date, specific single crystal X-ray diffraction data for this compound has not been reported in the surveyed scientific literature. This technique, however, remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.

For comparative purposes, the crystallographic data of related quinoline derivatives provide insight into the structural motifs that might be expected. For instance, studies on other amino-substituted quinolines have detailed the planarity of the quinoline core and the nature of intermolecular hydrogen bonding networks.

Table 1: Hypothetical Crystallographic Data for this compound

The following table is a hypothetical representation of the kind of data that would be obtained from a single crystal X-ray diffraction experiment. The values are illustrative and not based on experimental results.

| Parameter | Hypothetical Value |

| Chemical Formula | C10H11N3 |

| Formula Weight | 173.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 820 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.40 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| F(000) | 368 |

This hypothetical data would be crucial for confirming the connectivity of the atoms and for understanding the supramolecular assembly of the compound in the solid state. The interactions revealed by such a study are vital for correlating the structure of the molecule with its physical and potentially biological properties.

Computational and Theoretical Investigations of 3 Amino 4 Methylamino Quinoline and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of quinoline (B57606) derivatives. smolecule.comnih.gov DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G'(d,p), allow for the optimization of molecular geometries and the prediction of various electronic and reactivity parameters. smolecule.comnih.gov These theoretical studies are crucial for understanding the kinetic and thermodynamic stability of these compounds, as well as their optical and electronic properties. smolecule.com

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and stability of molecules. nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting character. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger energy gap suggests higher stability and lower chemical reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative (Note: Data presented is for a representative quinoline derivative and not specifically for 3-amino-4-(methylamino)quinoline)

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -2.2 |

| Energy Gap (ΔE) | 3.6 |

Prediction of Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors include the electrophilicity index (ω), chemical hardness (η), chemical softness (S), and electronegativity (χ).

Electronegativity (χ) measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η) indicates the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of chemical hardness and indicates the ease of charge transfer.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

DFT calculations have been employed to determine these properties for a range of quinoline derivatives, providing insights into their reactivity. smolecule.comnih.gov For instance, the presence of electron-donating groups like amino and methylamino is expected to influence these descriptors, potentially increasing the molecule's nucleophilicity.

Table 2: Predicted Chemical Reactivity Descriptors for a Quinoline Derivative (Note: Data presented is for a representative quinoline derivative and not specifically for this compound)

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 1.8 |

| Chemical Softness (S) | 0.56 |

| Electrophilicity Index (ω) | 4.44 |

Tautomerism and Isomeric Stability Studies

Tautomerism, the interconversion of structural isomers, is a known phenomenon in quinoline chemistry, particularly for derivatives with hydroxyl or amino substituents. researchgate.netnih.govresearchgate.net For this compound, potential tautomeric forms could involve the migration of protons between the exocyclic amino groups and the quinoline ring nitrogen.

Theoretical studies, often using DFT, can predict the relative stabilities of different tautomers by calculating their ground-state energies. researchgate.net These calculations help in identifying the most stable tautomeric form under different conditions, which is crucial for understanding the compound's chemical behavior and biological activity. For example, studies on 4-hydroxyquinolines have shown that the keto form is often more stable than the enol form. researchgate.net Similar investigations on this compound would be necessary to determine the predominant tautomer.

Role of Solvents in Electronic Structure and Reactivity Modeling

The surrounding solvent can significantly influence the electronic structure and reactivity of a molecule. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of different solvents on the properties of quinoline derivatives. These models can predict how the solvent polarity affects the stability of tautomers, the HOMO-LUMO energy gap, and other reactivity descriptors. For instance, polar solvents might stabilize charged or highly polar tautomers. Understanding these solvent effects is important for predicting the behavior of this compound in different chemical and biological environments.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Prediction of Binding Affinity and Interaction Mechanisms

Molecular docking studies on various quinoline derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors. researchgate.netorientjchem.orgresearchgate.netmdpi.comscielo.brresearchgate.net These studies predict the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

While specific molecular docking data for this compound is not extensively reported, studies on structurally related quinolines provide insights into their potential binding modes. For example, the amino and methylamino groups of this compound can act as hydrogen bond donors and acceptors, facilitating strong interactions with the active sites of biological targets. The quinoline ring itself can participate in π-π stacking and hydrophobic interactions.

Table 3: Representative Binding Affinities of Quinoline Derivatives with a Protein Target (Note: Data presented is for representative quinoline derivatives and not specifically for this compound, and the target protein is not specified)

| Compound | Binding Affinity (kcal/mol) |

| Quinoline Derivative 1 | -8.90 |

| Quinoline Derivative 2 | -8.80 |

| Quinoline Derivative 3 | -8.70 |

| Quinoline Derivative 4 | -8.50 |

| Quinoline Derivative 5 | -8.40 |

These computational predictions of high binding affinity for related compounds suggest that this compound and its derivatives could be promising ligands for various biological targets, warranting further experimental investigation. mdpi.com

Computational Modeling for Structure-Activity Relationship (SAR) Elucidation

Computational modeling serves as a powerful tool in deciphering the complex structure-activity relationships (SAR) of this compound and its analogs. These in silico methods provide deep insights into how the molecular structure of a compound influences its biological activity, guiding the rational design of more potent and selective molecules.

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in this field. Docking predicts the preferred orientation of a ligand when bound to a target protein, while MD simulations reveal the dynamic behavior of the ligand-protein complex over time. For instance, studies on various 4-aminoquinoline (B48711) derivatives have utilized these methods to understand their interactions with biological targets. mdpi.com Computational analyses of potent 4-aminoquinoline hybrids have identified favorable binding free energies, which are then supported by MD simulation studies, to explain their mechanism of bacterial growth inhibition. mdpi.com

A key aspect of SAR for quinoline derivatives is the nature and position of substituents on the quinoline ring. Computational studies have shown that electron-withdrawing groups at the 7-position can lower the pKa of both the quinoline ring nitrogen and the side chain's tertiary amino nitrogen. nih.gov This modulation of pKa is critical as it affects the accumulation of the drug within the acidic food vacuole of the malaria parasite, a process known as pH trapping. nih.gov Calculations have demonstrated a direct link between the antiplasmodial activity (normalized for pH trapping) and the compound's ability to inhibit β-hematin formation. nih.gov

Furthermore, computational models help to elucidate the specific interactions that stabilize the ligand in the active site of a receptor. For novel quinoline-based thiosemicarbazide (B42300) derivatives, docking studies have identified key hydrophobic contacts formed by terminal lipophilic rings (quinoline and 3-chlorophenyl) and specific hydrogen bonds, such as one between the thiosemicarbazide N-H group and a methionine residue (Met199) in the target enzyme. nih.gov The binding energies calculated from these models provide a quantitative measure of binding affinity; for example, the estimated binding energy for one such derivative, QST4, was calculated as -8.30 kcal/mol. nih.gov

These computational approaches allow researchers to build a putative receptor model for quinoline compounds, suggesting that maximal activity can be achieved by structures that optimally occupy the active site. nih.gov By systematically modifying the structure—for example, by creating bisquinoline compounds—and evaluating the resulting activity, researchers can refine these models and establish a robust SAR. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This predictive modeling approach is crucial in drug discovery, as it allows for the estimation of a molecule's activity before its synthesis, thereby saving time and resources. rsc.org For quinoline derivatives, various 2D and 3D-QSAR models have been developed to predict their efficacy against a range of targets. researchgate.netdovepress.com

The foundation of QSAR lies in calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties. These can include steric, electrostatic, hydrophobic, and hydrogen bonding fields, as seen in Comparative Molecular Similarity Indices Analysis (CoMSIA), or other properties like van der Waals volume, electron density, and electronegativity. nih.gov A training set of compounds with known activities is used to build a model, which is then validated using a separate test set of compounds. researchgate.net

The predictive power and robustness of a QSAR model are assessed using several statistical metrics. Key parameters include:

R² (Coefficient of Determination): Indicates the proportion of variance in the biological activity that is predictable from the descriptors. A value close to 1.0 suggests a good fit.

Q² (Cross-validated R²): Measures the predictive ability of the model, determined through cross-validation techniques.

F-test value: A measure of the model's statistical significance.

RMSE (Root Mean Square Error): Indicates the deviation between predicted and actual values. researchgate.net

Different QSAR studies on quinoline derivatives have yielded statistically significant models. For example, a 3D-QSAR study on quinoline-based analogs as phosphodiesterase IV (PDE-IV) inhibitors produced a model with an r² of 0.9766 and a q² of 0.8759. researchgate.net Another study on 4-aminoquinoline-1,3,5-triazines as inhibitors for Plasmodium falciparum dihydrofolate reductase (PfDHFR) resulted in a model with an R² of 0.881 and a Q² of 0.773. ugm.ac.id

The insights gained from these models are invaluable for designing new molecules. The visual output of 3D-QSAR methods like CoMFA and CoMSIA generates contour maps that highlight regions where modifications to the molecular structure would likely enhance or diminish biological activity. dovepress.com For instance, a QSAR study might reveal that adding a bulky group in one region could improve activity, while an electron-donating group in another might be detrimental. dovepress.com

Table 1: Statistical Validation of Various QSAR Models for Quinoline Derivatives

| Compound Series | Target/Activity | QSAR Method | R² (Training Set) | Q² (Test Set) | Reference |

|---|---|---|---|---|---|

| Quinolinone-based thiosemicarbazones | Anti-tuberculosis | Not Specified | 0.83 | Validated by Tropsha's test | nih.gov |

| Quinoline, benzimidazole, and benzofuran (B130515) analogs | PDE-IV inhibition | 3D-QSAR (PHASE) | 0.9766 | 0.8759 | researchgate.net |

| 4-Aminoquinoline-1,3,5-triazines | PfDHFR inhibition | 3D-QSAR | 0.881 | 0.773 | ugm.ac.id |

| Quinoline/Quinazoline derivatives | Anti-DENV activity | HQSAR | 0.95 | 0.83 | researchgate.net |

Advanced Computational Methods (e.g., Time-Dependent Density Functional Theory (TD-DFT) for Absorption Spectra, Ab initio calculations)

Beyond SAR and QSAR, advanced computational methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) provide a deeper, quantum mechanical understanding of the electronic structure and properties of this compound and its derivatives. nih.gov These methods are instrumental in calculating a wide array of molecular properties and predicting spectroscopic data.

Density Functional Theory (DFT) is a highly effective theoretical approach used to determine a compound's kinetic and thermodynamic stability, analyze molecular interactions, and evaluate optical and electronic properties. nih.gov DFT calculations can elucidate global and local reactivity indices such as electrophilicity, chemical potential, chemical hardness, and softness. rsc.orgnih.gov These properties are crucial for understanding a molecule's reactivity and potential interactions. For example, DFT has been used to study intramolecular hydrogen bonds in quinoline derivatives, calculating bond distances and determining bond strength, which can be stronger for sulfur-containing H-bonds compared to others. nih.gov

Ab initio calculations , which are based on first principles without using experimental data, offer a high level of accuracy. These methods are often used to study fundamental molecular properties like intramolecular hydrogen bonding. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art method for predicting the electronic absorption spectra of molecules. nih.gov By calculating the transition energies from the ground state to various excited states, TD-DFT can simulate UV-Vis spectra, which is invaluable for characterizing new compounds. nih.gov For instance, TD-DFT calculations at the B3LYP/6-31G'(d,p) level of theory have been successfully used to predict the absorption spectra of newly synthesized quinoline derivatives. rsc.orgnih.gov These theoretical spectra can then be compared with experimental results to validate the compound's structure and understand its photophysical properties, such as Stokes shift. rsc.org

The application of these advanced methods extends to understanding the influence of the chemical environment. Studies have investigated solvent effects on the electronic, geometric, and reactivity properties of quinoline compounds, demonstrating that the reactivities and electronic structures of molecules can vary depending on the solvent. nih.gov While TD-DFT is a powerful tool, its accuracy can depend on the functional used, especially for complex systems or non-perturbative dynamics. aps.orgaps.org However, for predicting optical absorption spectra in many standard applications, it provides a good balance of computational cost and accuracy. aps.org

Table 2: Molecular Properties of Quinoline Derivatives Calculated via DFT

| Calculated Property | Method | Significance | Reference |

|---|---|---|---|

| Electrophilicity Index | DFT | Measures the ability of a molecule to accept electrons. | rsc.orgnih.gov |

| Chemical Hardness/Softness | DFT | Relates to the stability and reactivity of the molecule. | rsc.orgnih.gov |

| Intramolecular Hydrogen Bond Distances | DFT | Determines the strength and geometry of internal H-bonds stabilizing the structure. | nih.gov |

| Binding Energy | DFT/Docking | Quantifies the affinity of a ligand for its receptor. | nih.gov |

| Electronic Absorption Spectra | TD-DFT | Predicts UV-Vis absorption peaks and photophysical properties. | nih.govnih.gov |

Role and Applications of 3 Amino 4 Methylamino Quinoline in Advanced Organic Synthesis and Chemical Biology

As a Versatile Building Block in Synthetic Organic Chemistry

3-Amino-4-(methylamino)quinoline is a valuable and versatile building block in the field of synthetic organic chemistry. Its unique structure, featuring two distinct amino functionalities at adjacent positions on the quinoline (B57606) core, provides a reactive platform for the construction of complex molecular architectures. This diaminoquinoline serves as a key precursor for the synthesis of various fused heterocyclic systems and as a central scaffold for derivatization and functionalization, enabling the exploration of novel chemical space. The electron-donating nature of the amino groups influences the reactivity of the quinoline ring system, making it amenable to a range of chemical transformations.

Precursor for Fused Heterocyclic Systems

The strategic placement of the amino and methylamino groups at the C3 and C4 positions of the quinoline ring makes this compound an ideal starting material for the synthesis of fused polycyclic heteroaromatic compounds. These reactions typically involve the cyclization of the diamine with various electrophilic reagents to form new heterocyclic rings fused to the quinoline core.

The synthesis of imidazo[4,5-c]quinolines can be achieved through the reaction of this compound with appropriate one-carbon synthons. For instance, cyclization with cyanogen (B1215507) bromide has been reported to yield the corresponding 2-amino-3-methylimidazo[4,5-f]quinoline. crimsonpublishers.com This class of compounds is of significant interest due to their structural similarity to biologically active purine (B94841) analogs.

A general synthetic approach involves the reaction of a diaminoquinoline with a suitable reagent to form the imidazole (B134444) ring. While specific examples starting directly from this compound are not extensively detailed in the provided results, the synthesis of the well-known mutagen IQ (2-amino-3-methylimidazo[4,5-f]quinoline) from 5,6-diaminoquinoline illustrates a comparable transformation. crimsonpublishers.com In this synthesis, the diamine is reacted with cyanogen bromide to form a cyclic intermediate, which is then converted to the final product. crimsonpublishers.com

| Reactant | Reagent | Product | Reference |

| 5,6-Diaminoquinoline | Cyanogen bromide | 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) | crimsonpublishers.com |

The synthesis of pyrazolo[3,4-b]quinolines can be accomplished using this compound as a key intermediate, although direct synthesis methods from this specific precursor are not explicitly detailed in the provided search results. General methodologies for pyrazoloquinoline synthesis often involve the condensation of o-aminoaryl ketones or aldehydes with pyrazole (B372694) derivatives. nih.gov Another approach utilizes the cyclization of appropriately substituted quinolines. For instance, the reaction of 4-arylamino-2-chloroquinoline-3-carbonitriles with hydrazine (B178648) hydrate (B1144303) yields 3-amino-4-arylamino-1H-pyrazolo[3,4-b]quinolines. researchgate.net While not a direct use of this compound, this demonstrates the utility of functionalized quinolines in constructing the pyrazoloquinoline scaffold.

The synthesis of pyrimidoquinolines generally involves the annulation of a pyrimidine (B1678525) ring onto a quinoline core. bohrium.comnih.govresearchgate.netresearchgate.net These syntheses often start from 3,4-difunctionalized quinolines. bohrium.comnih.govresearchgate.netresearchgate.net For example, 2,4-dichloroquinoline-3-carbonitrile (B1351073) can be reacted with guanidine (B92328) hydrochlorides to yield pyrimido[5,4-c]quinoline derivatives. researchgate.net Another strategy involves the multicomponent reaction of aminopyrimidinones, dimedone, and aromatic aldehydes. nih.gov Although no direct synthetic routes starting from this compound to form pyrimidoquinolines were found in the provided search results, its 1,2-diamine nature suggests its potential as a precursor for such fused systems through condensation with appropriate 1,3-dielectrophiles.

Scaffold for Derivatization and Functionalization in Chemical Research

The this compound scaffold provides a versatile platform for chemical derivatization and functionalization. The presence of two nucleophilic amino groups with different steric and electronic environments allows for selective reactions to introduce a variety of substituents. This enables the systematic modification of the molecule's properties, such as solubility, lipophilicity, and biological activity.

The quinoline ring itself can also be functionalized, further expanding the accessible chemical space. researchgate.net The ability to introduce diverse functional groups onto the this compound core makes it an attractive scaffold for the development of compound libraries for screening in drug discovery and chemical biology. ontosight.ai For instance, the amino groups can be acylated, alkylated, or used in coupling reactions to attach various side chains, leading to a wide array of derivatives with potentially interesting biological profiles.

Applications in Chemical Biology Research

The quinoline scaffold is a privileged structure in medicinal chemistry and chemical biology, with many of its derivatives exhibiting a broad range of biological activities. ontosight.ai While specific applications of this compound in chemical biology are not extensively detailed in the provided search results, the general utility of quinoline-based compounds provides a strong rationale for its use in this field.

Quinoline derivatives are explored for their potential as therapeutic agents, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. ontosight.ai The structural features of this compound, with its two amino groups, make it an interesting candidate for the design of molecules that can interact with biological targets such as proteins and nucleic acids. ontosight.ai

Investigation of Biochemical Pathways and Enzyme Interactions

While specific studies on this compound are not extensively documented in public literature, the broader class of quinoline compounds is known to interact with a variety of enzymes and influence biochemical pathways. The structural motifs of this compound—the quinoline core, a C4-methylamino group, and a C3-amino group—suggest several potential modes of interaction.

Quinoline-based compounds are known to inhibit enzymes that act on DNA. nih.gov For instance, certain quinoline analogs can inhibit DNA methyltransferases (DNMTs) by intercalating into DNA, which in turn causes a conformational change in the enzyme, moving its catalytic domain away from the DNA substrate. nih.gov The planar aromatic structure of this compound makes it a candidate for such DNA intercalation. Furthermore, quinolones, a related class of compounds, are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA synthesis. nih.gov

The amino groups at the C3 and C4 positions are critical for forming key interactions. The 4-amino group, in particular, is essential for the antimalarial activity of compounds like chloroquine, where it is understood to resonate its lone pair of electrons to bind with heme within the parasite's food vacuole. nih.gov The introduction of a methyl group at this position, creating the 4-methylamino scaffold, can influence this electronic delocalization and thus modulate biological activity and toxicity. nih.gov

The types of interactions that quinoline derivatives form with enzyme active sites are diverse, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to their inhibitory potential against various enzymes. researchgate.net

Table 1: Potential Enzyme Interactions for Quinoline-Based Scaffolds

| Interaction Type | Description | Potential Relevance for this compound |

|---|---|---|

| DNA Intercalation | The planar quinoline ring can insert between DNA base pairs, disrupting DNA processes and inhibiting associated enzymes like DNA methyltransferases. nih.gov | The planar aromatic system is present. |

| Hydrogen Bonding | The nitrogen atom in the quinoline ring and the exocyclic amino groups can act as hydrogen bond acceptors and donors, respectively. researchgate.netresearchgate.net | The C3-amino and C4-methylamino groups provide sites for hydrogen bonding. |

| π-π Stacking | The aromatic quinoline ring can stack with aromatic amino acid residues (e.g., tyrosine, tryptophan, phenylalanine) in enzyme active sites. researchgate.net | The core quinoline structure facilitates this interaction. |

| Metal Chelation | The nitrogen atoms can coordinate with metal ions that are often essential cofactors in enzyme active sites. | The quinoline nitrogen and amino substituents could potentially chelate metals. |

Modulation of Cellular Processes at a Molecular Level

Quinoline derivatives are potent modulators of critical cellular signaling pathways, particularly those implicated in cancer. acs.org Many quinoline-based small molecules have been developed as inhibitors of protein kinases, which are pivotal in regulating cell proliferation, survival, differentiation, and apoptosis. acs.org

Key carcinogenic pathways frequently targeted by quinoline compounds include:

Ras/Raf/MEK/ERK Pathway: This cascade is central to regulating cell growth and division.

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. acs.org

Receptor tyrosine kinases (RTKs) like c-Met, vascular endothelial growth factor (VEGF) receptors, and epidermal growth factor (EGF) receptors are often the primary targets. acs.org The binding of quinoline inhibitors to the ATP-binding pocket of these kinases blocks their activity, thereby halting the downstream signaling cascade. The 3-amino and 4-(methylamino) substituents on the quinoline scaffold of the title compound could play a significant role in defining its binding affinity and selectivity for specific kinase targets. Additionally, certain 4-aminoquinolines have been shown to accumulate in acidic organelles like lysosomes, which can be a key mechanism for inducing cancer cell death. frontiersin.org

Development of Chemical Probes for Biological System Studies

The inherent properties of the quinoline ring system make it an excellent scaffold for the development of chemical probes. Its fluorescence is a key feature, allowing for the visualization and tracking of molecules within biological systems. While the specific use of this compound as a probe is not documented, related quinoline derivatives have been successfully employed.

The development of such probes relies on the ability to modify the quinoline core with various functional groups to tune its properties. For example, substituents can alter the probe's:

Fluorescence Quantum Yield and Wavelength: To optimize detection and minimize background interference.

Target Specificity: By incorporating moieties that bind to a specific protein or cellular structure.

Cell Permeability: To ensure the probe can enter the cell and reach its intended target.

The amino groups on this compound provide convenient handles for synthetic modification, allowing for the attachment of reporter groups or targeting ligands, highlighting its potential as a foundational structure for novel chemical probes.

Exploration of Molecular Mechanisms of Action in Biological Contexts

Understanding the molecular mechanism of a compound is crucial for its development as a therapeutic agent or research tool. For the 4-aminoquinoline (B48711) class, a primary example is the antimalarial mechanism of chloroquine. It is believed to function by accumulating in the acidic food vacuole of the malaria parasite, where it binds to heme produced during hemoglobin digestion. This prevents the parasite from detoxifying the heme into hemozoin, leading to a buildup of toxic heme that kills the parasite. nih.gov The 4-amino group is indispensable for this activity. nih.gov Studies on 4-methylaminoquinoline analogues confirm that this core scaffold is well-tolerated for antiplasmodial activity, suggesting a similar mechanism of action. nih.gov

In the context of cancer, the mechanism often involves the inhibition of specific enzymes, as discussed previously. For example, hybrids of imatinib (B729) and quinoline have been shown to inhibit the BCR-ABL1 tyrosine kinase through competitive inhibition at the enzyme's binding site. mdpi.com Furthermore, some quinoline compounds can induce a DNA damage response in cancer cells by activating p53, a critical tumor suppressor protein. nih.gov Given its structure, this compound could potentially operate through similar mechanisms, such as enzyme inhibition or interference with nucleic acid processes. nih.govsmolecule.com

Design and Development of Multi-Target Ligands Based on Quinoline Scaffolds in Research

The complexity of diseases like cancer and neurodegenerative disorders has driven a shift from single-target drugs to multi-target-directed ligands (MTDLs) that can modulate several disease-relevant targets simultaneously. nih.gov This approach can lead to improved efficacy and a lower likelihood of developing drug resistance. nih.gov The quinoline scaffold is a privileged structure in MTDL design due to its synthetic tractability and its ability to interact with a wide range of biological targets. frontiersin.orgnih.gov

Researchers have successfully designed quinoline-based MTDLs by combining the quinoline core with other pharmacophoric fragments. This strategy has yielded compounds with dual or multiple activities.

Table 2: Examples of Multi-Target Ligands Based on Quinoline Scaffolds

| Compound Class | Targets | Therapeutic Area | Research Finding |

|---|---|---|---|

| Quinoline-Sulfonamides | Monoamine Oxidases (MAO-A, MAO-B), Cholinesterases (AChE, BChE) smolecule.com | Neurodegenerative Diseases | Novel compounds showed potent, competitive inhibition of both MAO and ChE enzymes. smolecule.com |

| 4-Amino-2-arylethenylquinolines | Aβ Aggregation, Oxidative Stress, Copper (II) Chelation frontiersin.org | Alzheimer's Disease | Derivatives inhibited Aβ aggregation, chelated copper ions, and showed neuroprotective effects. frontiersin.org |

| Quinoline-Triazine Hybrids | Multiple parasitic targets | Malaria | Hybrid molecules are explored for their potential to overcome drug resistance. researchgate.net |

| Imatinib-Quinoline Hybrids | BCR-ABL1 Tyrosine Kinase, other kinases | Cancer (CML) | Designed to overcome resistance to existing tyrosine kinase inhibitors like imatinib. mdpi.com |

The structure of this compound, with its reactive amino groups, makes it an ideal starting point or fragment for the synthesis of novel MTDLs. By functionalizing these positions, chemists can link the quinoline core to other pharmacophores to create hybrid molecules with tailored polypharmacology, potentially targeting multiple pathways in complex diseases. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for 3-Amino-4-(methylamino)quinoline, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves catalytic methods, such as chromium-catalyzed reactions using β-O-4′ lignin models or α-amino ketones. For example, a chromium catalyst enables selective amination at the 3- and 4-positions of quinoline derivatives under mild conditions (80–100°C). Purification is achieved via silica gel column chromatography with optimized solvent ratios (e.g., petroleum ether/ethyl acetate, 50:2 v/v) to isolate the product with ≥88% yield. HRMS and NMR (¹H/¹³C) are critical for verifying purity and structural integrity .

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation relies on:

- ¹H/¹³C NMR : To identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, methylamino groups at δ 2.5–3.0 ppm).

- HRMS : For exact mass determination (e.g., calculated [M+H]+ = 312.1383; experimental = 312.1375).

- X-ray crystallography : Used in advanced cases to resolve planar quinoline systems and substituent orientations (e.g., dihedral angles between quinoline and aryl groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies in biological activity (e.g., antimalarial vs. anticancer efficacy) may arise from:

- Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation times).

- Structural analogs : Compare derivatives like 4-aminoquinoline-6-carbonitrile, which show distinct pharmacological profiles due to nitrile substitution.

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC50 values against Plasmodium falciparum vs. cancer cells) .

Q. How can reaction conditions be optimized for regioselective amination?

- Methodological Answer : Regioselectivity in amination is controlled by:

- Catalyst choice : Chromium catalysts favor 3-amino-4-(methylamino) formation over 3-oxo derivatives.

- Temperature : Reactions at 60–85°C minimize side products.

- Substrate design : Use α-amino ketones or lignin-derived precursors to direct amination to specific positions.

Example: A 12-hour reaction at 85°C with allyl chloride/K2CO3 yields 88% product purity .

Q. What computational approaches predict interactions with biological targets?

- Methodological Answer : Molecular docking and DFT calculations model interactions with targets like DNA or enzymes:

- Docking studies : Assess binding affinity to Plasmodium falciparum lactate dehydrogenase (PfLDH).

- ADMET profiling : Predict pharmacokinetic properties (e.g., logP, solubility) using software like Schrödinger Suite.

- SAR analysis : Link substituents (e.g., trifluoromethyl groups) to enhanced bioactivity .

Q. How do structural modifications alter anticancer activity?

- Methodological Answer : Key modifications include:

- Heterocyclic fusion : Pyrimido[4,5-b]quinolines exhibit improved DNA intercalation.

- Substituent effects : Trifluoromethyl groups at the 8-position increase cytotoxicity (e.g., IC50 = 2.1 µM in MCF-7 cells).

- Pro-drug design : Esterification (e.g., 2-phenylquinolin-3-yl propanoate) enhances cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.